2-(Ethylsulfanyl)-3-nitropyridine

Description

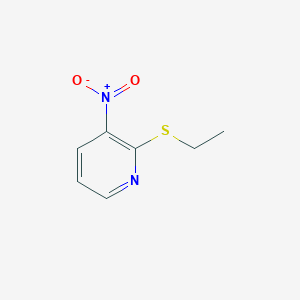

2-(Ethylsulfanyl)-3-nitropyridine is a nitro-substituted pyridine derivative characterized by an ethylsulfanyl (-S-C₂H₅) group at position 2 and a nitro (-NO₂) group at position 3 of the pyridine ring. The ethylsulfanyl group introduces electron-donating thioether properties, while the nitro group contributes strong electron-withdrawing effects, creating a unique electronic profile that influences reactivity and intermolecular interactions .

Properties

Molecular Formula |

C7H8N2O2S |

|---|---|

Molecular Weight |

184.22 g/mol |

IUPAC Name |

2-ethylsulfanyl-3-nitropyridine |

InChI |

InChI=1S/C7H8N2O2S/c1-2-12-7-6(9(10)11)4-3-5-8-7/h3-5H,2H2,1H3 |

InChI Key |

WWUWNODFRXLHOJ-UHFFFAOYSA-N |

SMILES |

CCSC1=C(C=CC=N1)[N+](=O)[O-] |

Canonical SMILES |

CCSC1=C(C=CC=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a) and Ethyl-3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b)

- Structure : Both compounds feature a 3-nitropyridine core but differ in substituents. Compound 8a has an ethoxy group at position 4, while 8b includes a chloro substituent at position 2 and a nitro group at position 5 .

- Synthesis Yields : 8a and 8b were synthesized in 50% and 45% yields, respectively, via nucleophilic substitution reactions. The lower yield for 8b may reflect steric or electronic challenges introduced by the chloro group .

3-Nitropyridine Derivatives via Novel Nitration Methods

- Traditional nitration using dinitrogen pentoxide (N₂O₅) yields 3-nitropyridine efficiently but struggles with substituted derivatives due to steric hindrance or competing side reactions. A novel method achieves higher yields for substituted derivatives (e.g., 3-nitropyridines with methyl or halide groups) by optimizing reagent handling and reaction conditions .

- Implication for 2-(Ethylsulfanyl)-3-nitropyridine: If synthesized via this novel method, the compound may benefit from improved yields compared to traditional routes, though direct evidence is lacking .

6-Ethoxy-2-hydrazinyl-3-nitropyridine (1)

- This derivative, synthesized from 2-chloro-6-ethoxy-3-nitropyridine and hydrazine, demonstrates how substituent electronegativity (ethoxy vs. ethylsulfanyl) affects reactivity. The ethylsulfanyl group’s weaker electron-withdrawing nature compared to ethoxy may reduce the nitro group’s electrophilicity, influencing subsequent hydrazine coupling efficiency .

Toxicological Considerations

- While 1-(2-Amino-6-nitrophenyl)ethanone (a nitro-aromatic compound) lacks classified health hazards, its toxicological profile is understudied. This highlights the need for rigorous safety assessments for nitro-pyridines like this compound, where substituent position and type may modulate toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.